5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a 2,2-di(furan-2-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,2-di(furan-2-yl)ethylamine with a sulfonyl chloride to form the corresponding sulfamoyl intermediate.
Coupling with 2-Methoxybenzoic Acid: The sulfamoyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Thiol or amine-substituted benzamides
Scientific Research Applications
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
- methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- N-(2,2-di(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is unique due to the presence of both the methoxybenzamide core and the 2,2-di(furan-2-yl)ethyl sulfamoyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
5-[2,2-bis(furan-2-yl)ethylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-24-15-7-6-12(10-13(15)18(19)21)27(22,23)20-11-14(16-4-2-8-25-16)17-5-3-9-26-17/h2-10,14,20H,11H2,1H3,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHFJASPVEWPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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